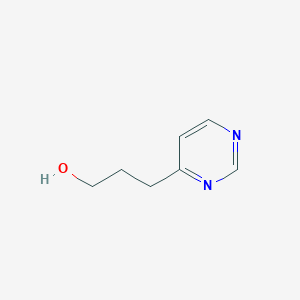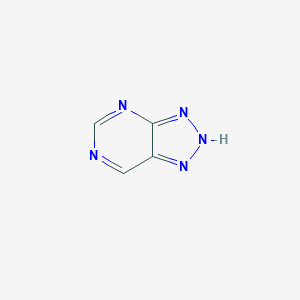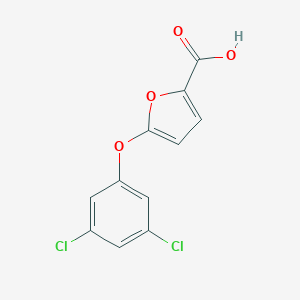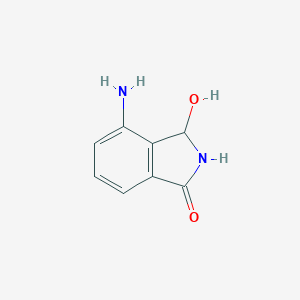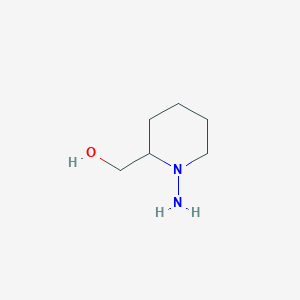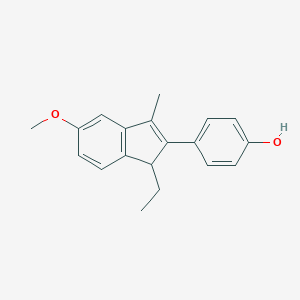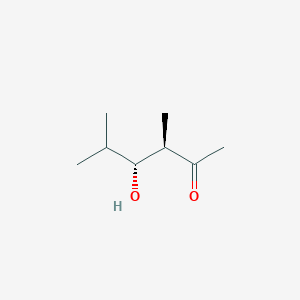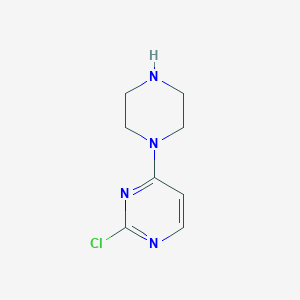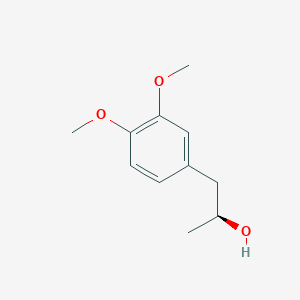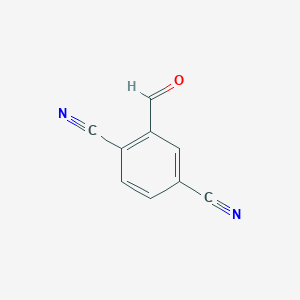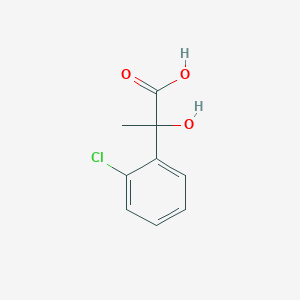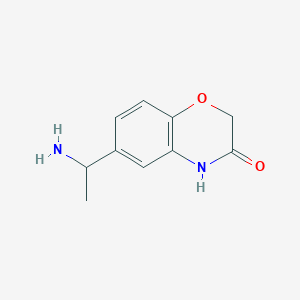
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI), also known as tert-butylcyclohexyl ether (TBCH), is a chemical compound widely used in scientific research. TBCH is a colorless liquid with a molecular weight of 186.3 g/mol and a boiling point of 195-197°C.
Wirkmechanismus
TBCH is a non-polar compound that can penetrate the cell membrane and interact with the hydrophobic interior of the membrane. TBCH can affect the fluidity and permeability of the membrane, which can alter the function of membrane-bound proteins and enzymes. TBCH can also affect the activity of ion channels and receptors, which can modulate the signal transduction pathways in the cell.
Biochemical and Physiological Effects:
TBCH has been shown to affect the biochemical and physiological processes in cells and organisms. TBCH can induce oxidative stress and DNA damage in human cells. TBCH can also affect the metabolism of lipids and glucose in rats and mice. TBCH can also affect the reproductive and developmental processes in zebrafish and mice.
Vorteile Und Einschränkungen Für Laborexperimente
TBCH has several advantages and limitations for lab experiments. TBCH is a non-toxic and non-carcinogenic compound that can be handled safely in the lab. TBCH is also a low-cost and commercially available compound that can be easily obtained. However, TBCH has a low boiling point and a low flash point, which can make it difficult to handle and store. TBCH is also a non-polar compound that can interfere with the analysis of polar compounds in some analytical techniques.
Zukünftige Richtungen
There are several future directions for the research on TBCH. One direction is to investigate the mechanism of action of TBCH on the cell membrane and the signal transduction pathways in the cell. Another direction is to explore the potential therapeutic applications of TBCH in the treatment of diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the environmental impact of TBCH should be investigated, especially its potential toxicity to aquatic organisms and ecosystems.
Conclusion:
In conclusion, TBCH is a widely used chemical compound in scientific research. TBCH has many applications as a solvent, a reactant, and a reagent. TBCH can affect the biochemical and physiological processes in cells and organisms. TBCH has several advantages and limitations for lab experiments. There are several future directions for the research on TBCH, including the investigation of its mechanism of action, therapeutic applications, and environmental impact.
Synthesemethoden
TBCH can be synthesized by the reaction of cyclohexanol with tert-butyl alcohol and sulfuric acid. The reaction produces TBCH and water as by-products. The purity of TBCH can be increased by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
TBCH is widely used in scientific research as a solvent, a reactant, and a reagent. TBCH is a non-polar solvent that can dissolve many non-polar compounds, such as oils, waxes, and resins. TBCH is also used as a reactant in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. TBCH is a reagent in the analysis of organic compounds, such as gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
188882-58-8 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
1-ethoxy-2-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-8-9-13(15-7-2)11(3)10-12/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
IQPCPSUYJBHDSF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
Kanonische SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
Synonyme |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



